molecular formula C9H12N2O B13484126 (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans

(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans

Cat. No.: B13484126
M. Wt: 164.20 g/mol
InChI Key: UYNWANBKRLMAIW-UHFFFAOYSA-N
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Description

(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with an amino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired cyclobutanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.

Scientific Research Applications

(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans: A stereoisomer with similar structural features but different spatial arrangement.

    3-Amino-1-(pyridin-3-yl)cyclobutan-1-one: A ketone derivative with different reactivity.

    3-Amino-1-(pyridin-3-yl)cyclobutane: A compound lacking the hydroxyl group, leading to different chemical properties.

Uniqueness

(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is unique due to its specific chiral configuration and the presence of both an amino group and a pyridinyl group on the cyclobutane ring. This combination of features makes it a valuable compound for various applications, particularly in the development of chiral catalysts and therapeutic agents.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-pyridin-3-ylcyclobutan-1-ol

InChI

InChI=1S/C9H12N2O/c10-8-4-9(12,5-8)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5,10H2

InChI Key

UYNWANBKRLMAIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)O)N

Origin of Product

United States

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